5-Methoxypyrrolidin-2-one
Overview
Description
Pterolactam belongs to the class of organic compounds known as pyrrolidine-2-ones. These are pyrrolidines which bear a C=O group at position 2 of the pyrrolidine ring. Pterolactam exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, pterolactam is primarily located in the cytoplasm. Outside of the human body, pterolactam can be found in green vegetables and root vegetables. This makes pterolactam a potential biomarker for the consumption of these food products.
Scientific Research Applications
Chemical Synthesis : Pterolactam reacts with acids to initiate cascade processes that lead to the formation of novel quinolines and tetrahydro-quinolines. This makes it a valuable compound in the synthesis of these heterocyclic structures (Dumitriu et al., 2020).
Antifungal Applications : Pterolactam-inspired amide Mannich bases exhibit significant antifungal activities, suggesting their potential use in developing biosourced fungicides (Dascălu et al., 2020).
Biosynthetic Gene Cluster Research : The study of polycyclic tetramate macrolactam (PTM) biosynthetic gene clusters has been an area of interest. For instance, a study on Streptomyces activated a cryptic PTM biosynthetic gene cluster, identifying new potential PTMs (Luo et al., 2013).
Cancer Research : Certain PTMs have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Liu et al., 2019).
Medicinal Applications : Various PTMs, like ikarugamycin, HSAF, and alteramides, have shown diverse biological activities, making them significant in medicinal research (Zhang et al., 2016).
Mechanism of Action
Target of Action
Pterolactam, also known as 5-Methoxypyrrolidin-2-one, is a heterocycle naturally occurring in plants It’s known that pyrrolidinone derivatives, which include pterolactam, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds have diverse biological activities, suggesting that they interact with multiple targets.
Mode of Action
It’s known that pyrrolidinone derivatives have cognition-enhancing effects due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes
Biochemical Pathways
It’s known that pyrrolidinone derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that Pterolactam may influence multiple biochemical pathways, although the exact mechanisms remain to be elucidated.
Result of Action
Pterolactam and its derivatives have been found to exhibit good to high antifungal activities against various fungal strains . Specifically, N,N’-aminals derived from Pterolactam have been identified as good candidates for the development of biosourced fungicides . One compound, referred to as compound 3o, was found to be the most broader-spectrum agent, active against five strains and devoid of any cytotoxicity .
Action Environment
Given that pterolactam is a naturally occurring compound in plants , it’s likely that its action and stability may be influenced by factors such as temperature, pH, and the presence of other compounds
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pterolactam plays a role in biochemical reactions, particularly in the formation of several Mannich base amides . These derivatives exhibit antifungal activity and cytotoxicity
Cellular Effects
Pterolactam derivatives have been found to exhibit cytotoxic effects
Molecular Mechanism
It is known to derive several Mannich base amides, which exhibit antifungal activity and cytotoxicity
Properties
IUPAC Name |
5-methoxypyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIHENHKGDFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959021 | |
Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pterolactam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38072-88-7, 63853-74-7 | |
Record name | Pterolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pterolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrrolidinone, 5-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pterolactam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 67 °C | |
Record name | Pterolactam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pterolactam and where is it found?
A1: Pterolactam is a naturally occurring lactam compound first isolated from bracken fern (Pteridium aquilinum). [] It has since been identified in various other plant sources, including Coniogramme japonica [], Abelmoschus esculentus [], Bistorta manshuriensis [], and Cucubalus baccifer [].
Q2: What are the potential applications of pterolactam in organic synthesis?
A2: Pterolactam serves as a versatile building block in organic synthesis. Research indicates its utility in synthesizing various heterocyclic compounds. For instance, it acts as a precursor in the synthesis of 5-arylaminopyrrolidinones via α-aza-amidoalkylation reactions catalyzed by triflic acid. [] Additionally, scientists are exploring its potential in developing antifungal agents through the synthesis of pterolactam-inspired amide Mannich bases. []
Q3: How does the chemical structure of pterolactam influence its reactivity?
A3: Pterolactam possesses both α- and β-positions relative to the nitrogen atom within its lactam ring. This structural feature significantly influences its reactivity, particularly in the presence of acids. [] For instance, under acidic conditions, pterolactam readily forms N-acyliminium ions. These ions exhibit high reactivity at both the α- and β-positions, enabling diverse chemical transformations like amidoalkylations and Povarov reactions, ultimately leading to the formation of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. []
Q4: What is the role of cesium salts in modifying pterolactam derived from natural sources?
A4: Cesium salts demonstrate effectiveness as catalysts in solvent-free modifications of naturally sourced pterolactam. [] While specific modifications and their applications require further investigation, this finding suggests a potential avenue for utilizing pterolactam as a renewable starting material in chemical synthesis.
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